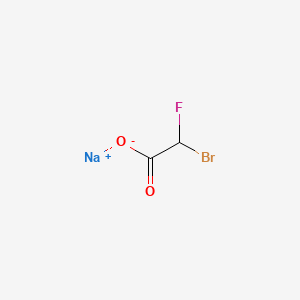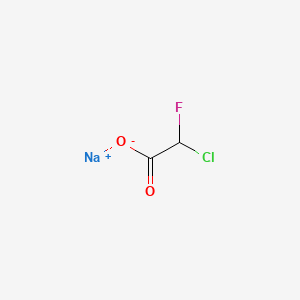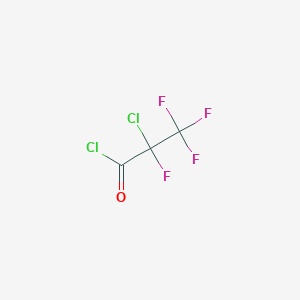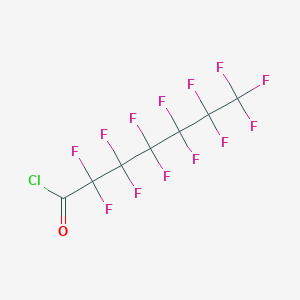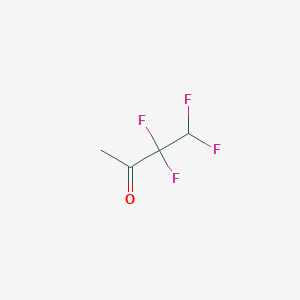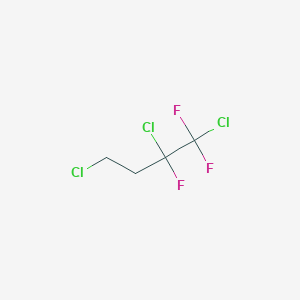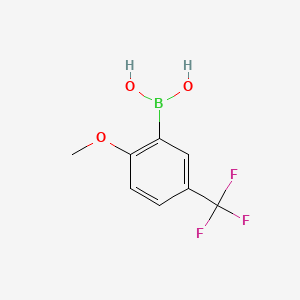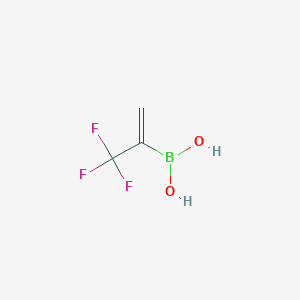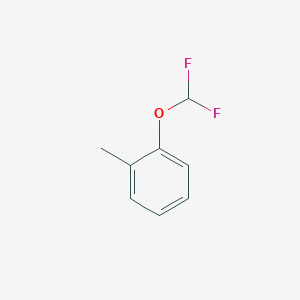
2-Difluoromethoxytoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Difluoromethoxytoluene is an organic compound with the molecular formula C8H8F2O. It is characterized by the presence of a difluoromethoxy group attached to a toluene backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Difluoromethoxytoluene typically involves the introduction of a difluoromethoxy group to a toluene derivative. One common method is the reaction of toluene with difluoromethyl ether in the presence of a strong base, such as sodium hydride, under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Difluoromethoxytoluene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethoxybenzoic acids.
Reduction: Reduction reactions can convert the difluoromethoxy group to a methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or halogenating agents.
Major Products Formed:
Oxidation: Difluoromethoxybenzoic acids.
Reduction: Methoxytoluene derivatives.
Substitution: Various substituted difluoromethoxytoluene derivatives.
Aplicaciones Científicas De Investigación
2-Difluoromethoxytoluene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds like this compound are often explored for their potential as pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Difluoromethoxytoluene largely depends on its application. In biological systems, the difluoromethoxy group can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable tool in drug discovery and development .
Comparación Con Compuestos Similares
2-Methoxytoluene: Lacks the fluorine atoms, resulting in different chemical and biological properties.
2-Trifluoromethoxytoluene: Contains an additional fluorine atom, which can further enhance its stability and reactivity.
2-Chloromethoxytoluene: Substitutes fluorine with chlorine, leading to different reactivity patterns.
Uniqueness: 2-Difluoromethoxytoluene is unique due to the presence of two fluorine atoms in the methoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
1-(difluoromethoxy)-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMXDPPOKPYMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382588 |
Source


|
| Record name | 2-Difluoromethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42173-52-4 |
Source


|
| Record name | 2-Difluoromethoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
